molecular formula C17H18N4O2 B2980600 2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide CAS No. 2097926-42-4

2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide

Cat. No.: B2980600
CAS No.: 2097926-42-4
M. Wt: 310.357
InChI Key: JJSGBHCFNVJFAA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom. This ring is substituted at the 2 and 5 positions with methyl groups. Attached to the 3 position of the furan ring is a carboxamide group, which is further substituted with a complex group containing both pyridine and pyrazole rings .

Scientific Research Applications

Synthesis and Characterization

Researchers have focused on the synthesis and characterization of pyrrole and furan derivatives due to their significant presence in various biologically active compounds. For example, Singh et al. (2014) detailed the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), a pyrrole chalcone derivative, via aldol condensation. This compound was characterized using spectroscopic analyses and quantum chemical calculations, providing insights into its potential as a precursor for the development of various heterocyclic compounds such as oxirane, oxazoles, and pyridines (Singh, Rawat, & Sahu, 2014).

Another study highlighted the synthesis of thio- and furan-fused heterocycles, presenting a novel class of compounds including 5-oxo-N-phenyl-2,5-dihydro-4H-furo[3,2-b]pyrrole-4-carboxamide, starting from acid derivatives. This research contributes to the expanding library of furan-fused molecules with potential utility in various scientific applications (Ergun et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that the pyridine and pyrazole rings in the structure could interact with biological targets, but without specific studies, this is purely speculative .

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the structural complexity of this compound and the presence of several functional groups and heterocycles known to be important in medicinal chemistry, it could be of interest for further study. Potential areas of investigation could include its synthesis, its physical and chemical properties, its reactivity, and its potential biological activity .

Properties

IUPAC Name

2,5-dimethyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-8-16(13(2)23-12)17(22)19-6-7-21-11-15(10-20-21)14-4-3-5-18-9-14/h3-5,8-11H,6-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSGBHCFNVJFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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